4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid

pKa Ionization Bioavailability

Researchers require building blocks that offer precise spatial control for metal coordination and bioconjugation, yet shorter-chain analogs lack the necessary flexibility and lipophilicity. 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid solves this with a butanoic acid linker (4 rotatable bonds, LogP 1.30, pKa 4.51). - **Ligand Design**: Bidentate/polydentate scaffold; optimal distance between benzotriazole metal anchor and carboxylic acid. - **Synthetic Utility**: Amide-coupling handle for peptides/fluorophores; precursor to ethyl ester (CAS 69218-53-7) for non-aqueous reactions. - **Physicochemical Edge**: Higher lipophilicity than acetic analog improves membrane permeability in cellular assays.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
CAS No. 4144-70-1
Cat. No. B3136282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid
CAS4144-70-1
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESC1=CC2=NN(N=C2C=C1)CCCC(=O)O
InChIInChI=1S/C10H11N3O2/c14-10(15)6-3-7-13-11-8-4-1-2-5-9(8)12-13/h1-2,4-5H,3,6-7H2,(H,14,15)
InChIKeyMBYDJZFBIGPCLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid – Properties and Structure


4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid (CAS 4144-70-1), also known as 2H-Benzotriazole-2-butanoic acid, is a heterocyclic building block featuring a benzotriazole ring attached to a butanoic acid chain (C10H11N3O2, MW: 205.21 g/mol) [1]. It is a white to off-white solid, soluble in polar solvents, and utilized as a synthetic intermediate and functional group modifier in organic synthesis and material science [2].

Differentiating 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid from Analogs


In benzotriazole-based building blocks, substitution patterns and linker length profoundly alter key physicochemical properties. Simple substitution with shorter-chain analogs (e.g., acetic or propanoic acid derivatives) cannot replicate the specific pKa, lipophilicity (LogP), and conformational flexibility of the butanoic acid variant. These parameters are critical in applications ranging from coordination chemistry and bioconjugation to the design of UV stabilizers and corrosion inhibitors . The following evidence quantifies these exact differentiators.

Quantitative Comparison of 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid vs. Analogs


Higher pKa Alters Protonation State

The butanoic acid derivative exhibits a predicted pKa of 4.51±0.10, significantly higher than that of the acetic acid analog (pKa 3.72) [1]. This 0.79 unit increase means the compound is less ionized at physiological pH, potentially enhancing membrane permeability and altering metal coordination behavior.

pKa Ionization Bioavailability

Higher LogP Compared to Shorter-Chain Analogs

The four-carbon butanoic acid linker confers a higher lipophilicity compared to its propanoic and acetic acid counterparts. The target compound has a predicted LogP of 1.2961, versus 1.0769 for the propanoic acid analog and 0.9646 for the acetic acid analog [1].

LogP Lipophilicity Partition Coefficient

Greater Conformational Flexibility vs. Propanoic Analog

The butanoic acid side chain introduces additional degrees of freedom, with 4 rotatable bonds compared to only 2 for the propanoic acid derivative . This allows for a greater range of accessible conformations.

Conformational Flexibility Rotatable Bonds Linker Length

Molecular Weight Effects on Solubility and Crystallinity

The molecular weight of 205.21 g/mol for the butanoic acid derivative is incrementally higher than the propanoic acid (191.19 g/mol) and acetic acid (177.16 g/mol) analogs [1][2][3]. This difference, while modest, contributes to altered crystal packing and solubility in organic solvents.

Molecular Weight Solubility Crystallinity

Applications of 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid


Metal Chelating Ligands with Optimized Linker Length

The butanoic acid chain's length and flexibility (4 rotatable bonds) make it an ideal scaffold for designing bidentate or polydentate ligands where the distance between the benzotriazole metal-binding moiety and a second functional group (e.g., another carboxylic acid or amine) is critical. This spatial control is supported by its enhanced conformational freedom relative to shorter-chain analogs .

Synthesis of Bioconjugates and Functionalized Probes

The moderate LogP of 1.2961 and higher pKa (4.51) render the compound more lipophilic than its acetic acid analog, potentially improving membrane permeability in cellular assays. The carboxylic acid group provides a handle for amide coupling to peptides or fluorophores, while the benzotriazole can serve as a UV-active reporter or metal-binding anchor .

Ethyl Ester Precursor for Organic Synthesis

4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid serves as the immediate precursor to its ethyl ester (CAS 69218-53-7), a versatile intermediate. The ester form offers improved solubility in organic solvents for reactions requiring non-aqueous conditions, and can be readily hydrolyzed back to the acid . This interconversion is a key strategic advantage in multi-step synthetic routes.

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